molecular formula C7H9ClN2O2 B3034280 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride CAS No. 1523571-13-2

5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride

Cat. No.: B3034280
CAS No.: 1523571-13-2
M. Wt: 188.61
InChI Key: CJCHNZOUTAAJBE-UHFFFAOYSA-N
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Description

5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride (5-AMPCA-HCl) is a synthetic compound with a variety of applications in scientific research. Its unique properties make it an ideal tool for studying a range of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride serves as a foundational compound in the synthesis and characterization of various complex chemical structures. Its derivatives are explored for their potential in forming hydrogen-bonded supramolecular structures, as seen in the study by Waddell, Hulse, and Cole (2011), where 2-amino-6-methylpyridin-1-ium interacts with carboxylate ions to form a two-dimensional network of hydrogen-bonded ions, demonstrating the compound's utility in forming stable crystal structures with potential applications in materials science (Waddell, Hulse, & Cole, 2011). Similarly, Montis and Hursthouse (2012) explored the co-crystallization of substituted salicylic acids with 4-aminopyridine, showcasing the versatility of pyridine derivatives in forming ionic complexes through proton transfer, which could have implications for drug design and development (Montis & Hursthouse, 2012).

Ligand Synthesis for Metal Complexation

The synthesis of ligands based on pyridine derivatives for the complexation of metal ions is another significant application. Charbonnière, Weibel, and Ziessel (2001) detailed the creation of mono-, bis-, and tris-tridentate ligands from 5′-methyl-2,2′-bipyridine-6-carboxylic acid for lanthanide(III) cations complexation. This demonstrates the role of pyridine derivatives in creating sophisticated ligand systems for metal coordination, potentially useful in catalysis and materials science (Charbonnière, Weibel, & Ziessel, 2001).

Supramolecular Chemistry and Crystal Engineering

In supramolecular chemistry and crystal engineering, the interaction patterns of 5-amino-2-methylpyridine-4-carboxylic acid derivatives provide insights into the assembly of complex molecular architectures. The study by Khalib et al. (2014) on hydrogen-bonded supramolecular associations in organic acid–base salts reveals the compound's potential in the formation of diverse crystal structures through proton transfer mechanisms, important for designing new molecular materials with specific functions (Khalib et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , indicating potential harm to the digestive tract, skin, eyes, and respiratory system, respectively.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to induce chemical transformations.

Biochemical Pathways

The compound’s involvement in Suzuki–Miyaura coupling reactions suggests that it may affect biochemical pathways related to carbon-carbon bond formation . The downstream effects of these pathways could be diverse, depending on the specific context within the cell.

Result of Action

Given its involvement in suzuki–miyaura coupling reactions , it may play a role in facilitating chemical transformations within the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride. For instance, the compound exhibits intense photoluminescence emission at room temperature in the solid state . This suggests that temperature and physical state may affect its properties. Furthermore, the compound is stored in a refrigerator, indicating that it may be sensitive to heat .

Properties

IUPAC Name

5-amino-2-methylpyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-2-5(7(10)11)6(8)3-9-4;/h2-3H,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCHNZOUTAAJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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